4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole
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Overview
Description
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, along with a methoxyphenyl and diphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the alkylation of 1H-imidazole with chloromethyl compounds under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents that can enhance the reaction efficiency. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenyl and diphenylmethyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
Properties
CAS No. |
170219-47-3 |
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Molecular Formula |
C24H21ClN2O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C24H21ClN2O/c1-28-23-14-12-21(13-15-23)24(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-17-22(16-25)26-18-27/h2-15,17-18H,16H2,1H3 |
InChI Key |
XAPPIAGEWSEWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl |
Origin of Product |
United States |
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